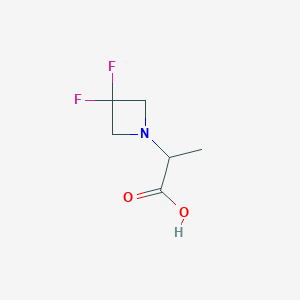

![molecular formula C12H12N4 B1482213 1,6-dimetil-7-(piridin-4-il)-1H-imidazo[1,2-b]pirazol CAS No. 2097970-00-6](/img/structure/B1482213.png)

1,6-dimetil-7-(piridin-4-il)-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

“1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C12H12N4. It is a derivative of the pyrazole moiety, which is a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a starting compound . An efficient and straightforward approach for the synthesis of related compounds has been reported, involving a one-pot, three-component domino reaction .

Chemical Reactions Analysis

Pyrazole derivatives have been synthesized via green synthesis methods, including microwave-assisted and grinding techniques . The chemical reactions involved in the synthesis of these compounds often lead to the formation of new derivatives with potential biological activity .

Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

1,6-dimetil-7-(piridin-4-il)-1H-imidazo[1,2-b]pirazol: los derivados han mostrado resultados prometedores en el tratamiento de enfermedades tropicales como la leishmaniasis y la malaria . Estos compuestos se han sintetizado y evaluado por su eficacia contra Leishmania aethiopica y Plasmodium berghei, con algunos derivados mostrando una actividad significativa que supera los tratamientos estándar .

Efectos Farmacológicos

Los compuestos que llevan pirazol, incluido el que nos ocupa, son conocidos por sus amplios efectos farmacológicos. Se han estudiado por sus potenciales actividades anticancerígenas, antivirales, antifúngicas, antibacterianas, antiinflamatorias y antioxidantes . Esto los convierte en valiosos candidatos para el desarrollo de nuevos agentes terapéuticos.

Estudios Biológicos

En el campo de la biología, los derivados del pirazol se utilizan para estudiar diversos procesos y vías biológicas. Sirven como herramientas para comprender la inhibición enzimática, las interacciones receptor-ligando y los mecanismos de señalización celular .

Química y Síntesis

Estos compuestos también son cruciales en la síntesis química, ya que sirven como bloques de construcción para crear una variedad de moléculas complejas. Su estructura versátil permite el desarrollo de nuevas vías sintéticas y el descubrimiento de nuevas entidades químicas .

Ciencia de Materiales

En la ciencia de materiales, los derivados del pirazol se exploran por su posible uso en la creación de nuevos materiales con propiedades únicas. Pueden contribuir al desarrollo de polímeros avanzados, recubrimientos y otros materiales que requieren funcionalidades moleculares específicas .

Ciencia Ambiental

El impacto ambiental de los compuestos químicos es un área importante de estudio. Los derivados del pirazol se están investigando por su papel en el desarrollo de insecticidas respetuosos con el medio ambiente y sus efectos en los organismos no diana en diversos ecosistemas .

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar pyrazole-bearing compounds have shown to inhibit the growth of leishmania aethiopica and plasmodium berghei, suggesting that they may interfere with the biochemical pathways of these organisms .

Pharmacokinetics

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have significant molecular and cellular effects .

Action Environment

The efficacy of similar pyrazole-bearing compounds against leishmania aethiopica and plasmodium berghei suggests that they may be effective in diverse environmental conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in laboratory experiments is its stability. 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is highly stable and does not degrade easily, making it a reliable reagent for use in research. Additionally, 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is relatively inexpensive and easy to obtain. However, 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is not soluble in water, making it difficult to use in certain experiments.

Direcciones Futuras

Given the wide range of potential applications of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, there are many potential future directions for research. These include further studies on its potential use in cancer therapies, as an antioxidant, and as an anti-inflammatory agent. Additionally, further research on the mechanism of action of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and its potential to inhibit the growth of certain bacteria, fungi, and viruses is needed. Additionally, further studies on the potential applications of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in drug metabolism, drug delivery, and other areas of pharmacology are needed. Finally, further research on the potential toxicity of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is necessary to ensure its safe use in laboratory experiments and clinical applications.

Análisis Bioquímico

Biochemical Properties

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival pathways . The interaction between 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and PI3K involves binding to the active site of the enzyme, leading to its inhibition and subsequent effects on downstream signaling pathways . Additionally, this compound can interact with various proteins, potentially altering their function and stability.

Cellular Effects

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exerts several effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can influence cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Additionally, 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in potential clinical applications.

Metabolic Pathways

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels. The exact metabolic pathways and the role of specific enzymes in the metabolism of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole require further elucidation.

Transport and Distribution

Within cells and tissues, 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, affecting its localization and bioavailability . The distribution of this compound within different tissues and its impact on its activity and function are important considerations for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, phosphorylation or acetylation of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound and its effects on cellular processes is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

1,6-dimethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHMBDHCABAZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C3=CC=NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)

![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)

![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)

![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)

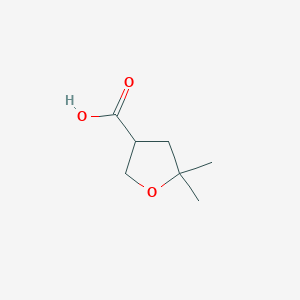

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)